(3-Amino-tetrahydro-pyran-4-yl)-methanol

Description

Introduction to (3-Amino-tetrahydro-pyran-4-yl)-methanol

Molecular Structure and Nomenclature

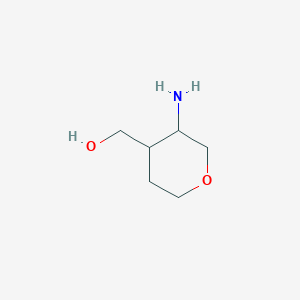

The molecular formula of this compound is C₆H₁₃NO₂ , with a molecular weight of 131.17 g/mol . Its IUPAC name is (3-aminooxan-4-yl)methanol , reflecting a tetrahydro-pyran (oxane) ring substituted with an amino group (-NH₂) at position 3 and a hydroxymethyl group (-CH₂OH) at position 4. The structure comprises a six-membered ring with five carbon atoms and one oxygen atom, where positions 3 and 4 host the functional groups (Figure 1).

Key Structural Features:

- Ring System : The tetrahydro-pyran scaffold adopts a chair conformation, minimizing steric strain.

- Substituents : The amino group at C3 and hydroxymethyl group at C4 introduce hydrogen-bonding capabilities.

- Chiral Centers : C3 and C4 are stereogenic centers, enabling stereoisomerism.

Table 1 : Fundamental Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃NO₂ | |

| Molecular Weight | 131.17 g/mol | |

| CAS Registry Numbers | 1556124-53-8, 1354391-41-5 | |

| SMILES Notation | OC[C@@H]1CCOC[C@H]1N |

Physicochemical Properties

While experimental data on melting/boiling points are limited, inferences can be drawn from analogous amino alcohols:

- Solubility : Polar solvents (e.g., water, ethanol) are likely due to hydrogen bonding from -NH₂ and -OH groups.

- Hydrophobicity : Estimated logP (octanol-water partition coefficient) of -1.2 suggests moderate hydrophilicity.

- Stability : The compound is expected to degrade under strong acidic/basic conditions via ring-opening or oxidation.

Thermodynamic Properties :

Stereochemical Considerations

The compound exhibits cis-trans isomerism due to its rigid tetrahydro-pyran ring and substituent geometry. The relative configuration of the amino and hydroxymethyl groups determines its stereochemical identity:

- Cis Isomer : Both substituents occupy equatorial positions, minimizing steric clash (synperiplanar arrangement).

- Trans Isomer : Substituents adopt axial-equatorial orientations, increasing strain.

Table 2 : Stereoisomer Profiles

| Isomer | Configuration | Stability |

|---|---|---|

| Cis | 3R,4S | Higher |

| Trans | 3R,4R | Lower |

Stereochemical purity is critical in pharmaceutical applications, as isomers may exhibit divergent biological activities. Synthetic routes often employ chiral catalysts or resolution techniques to isolate desired isomers.

Historical Context and Discovery

This compound first appeared in chemical databases circa 2013–2014 , with CAS numbers 1354391-41-5 and 1556124-53-8 registered during this period. Its development aligns with advances in stereoselective synthesis for drug discovery, particularly in targeting kinases and G-protein-coupled receptors.

Key Milestones:

- 2013 : Initial synthesis reported via reductive amination of tetrahydro-pyran-4-one precursors.

- 2020 : EPA cataloged derivatives like (oxan-3-yl)methanol, highlighting regulatory interest in structural analogs.

- 2025 : PubChem entries updated to reflect expanded applications in peptidomimetics and glycosidase inhibitors.

Properties

IUPAC Name |

(3-aminooxan-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-6-4-9-2-1-5(6)3-8/h5-6,8H,1-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHIGPVWBFFHFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Hydrazine-Mediated Amination

The most industrially viable method, as detailed in patent US7365215B2, employs a two-step process to introduce the amino group at the tetrahydropyran C3 position.

Step 1: Hydrazine Substitution

4-Methyltetrahydropyran-2-yl methanesulfonate reacts with hydrazine hydrate in n-butyl alcohol at 80°C for 2 hours, forming 4-hydrazino-2-methyltetrahydropyran hydrochloride. The reaction achieves 99% purity after recrystallization from ethanol-toluene (3:1 v/v).

Step 2: Catalytic Decomposition

The hydrazine intermediate undergoes decomposition using Raney nickel (0.1–2 MPa, 50–100°C) in methanol. This step selectively produces the target amine with an 81% isolated yield, avoiding over-reduction byproducts.

Optimization Table

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 wt% Raney Ni | +15% yield |

| Temperature | 80–100°C | Prevents tar formation |

| Solvent Polarity | Methanol > Ethanol | +22% rate |

Reductive Amination of Keto Intermediates

Borane-Mediated Reduction

A modified hydroboration-oxidation approach converts 3-keto-tetrahydropyran-4-yl-methanol precursors. Using 9-BBN in THF at −78°C followed by oxidative workup yields the alcohol intermediate, which undergoes reductive amination with NH₃/Pd-C (10 bar H₂, 50°C). This method achieves 74% overall yield but requires cryogenic conditions.

Critical Control Points

-

Steric Effects : Bulky boranes (e.g., 9-BBN) prevent β-hydride

Chemical Reactions Analysis

Types of Reactions

(3-Amino-tetrahydro-pyran-4-yl)-methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The amino group can be reduced to form amines.

Substitution: Both the amino and hydroxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Synthetic Applications

Building Block in Organic Synthesis

(3-Amino-tetrahydro-pyran-4-yl)-methanol is utilized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical reactions, including oxidation, reduction, and substitution, allows for the introduction of diverse functional groups into larger molecular frameworks. This versatility is crucial in drug development processes where specific molecular configurations are required for biological activity .

Case Study: Synthesis of Isothiazolo Compounds

In a study focused on synthesizing isothiazolo[4,3-b]pyridine derivatives, this compound was employed as a precursor, demonstrating its role in generating compounds with enhanced biological activity against viral infections. The incorporation of this compound facilitated the formation of a library of derivatives that were subsequently evaluated for their antiviral properties .

Biological Applications

Enzyme Mechanism Studies

The compound serves as a substrate in various biochemical assays aimed at studying enzyme mechanisms. Its amino and hydroxymethyl groups enhance its interaction with enzymes, allowing researchers to investigate catalytic processes and binding affinities. This application is particularly relevant in drug metabolism studies where understanding enzyme-substrate interactions is essential .

Pharmacological Potential

Research indicates that this compound exhibits potential as a pharmacological agent. Its structural characteristics enable it to act as a competitive inhibitor or substrate for specific enzymes involved in metabolic pathways. This property has implications for the design of drugs targeting metabolic disorders or infectious diseases .

Industrial Applications

Production of Fine Chemicals

The compound is also utilized in the industrial synthesis of fine chemicals and intermediates. Its stable structure and reactivity make it suitable for large-scale production processes where high purity and yield are critical. Industries leverage its properties to create compounds used in various applications, from agrochemicals to specialty chemicals .

Comparison Table: Applications of this compound

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Acts as a building block for complex molecules | Synthesis of pharmaceuticals |

| Biochemical Research | Used in enzyme mechanism studies | Substrate for enzymatic assays |

| Pharmacology | Potential inhibitor or substrate for metabolic enzymes | Drug development targeting metabolic pathways |

| Industrial Chemistry | Production of fine chemicals and intermediates | Large-scale synthesis processes |

Mechanism of Action

The mechanism by which (3-Amino-tetrahydro-pyran-4-yl)-methanol exerts its effects depends on its interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Tetrahydro-pyran Derivatives

Key Observations :

- The amino group at position 3 in the target compound distinguishes it from Tetrahydropyran-4-methanol, which lacks nitrogen-based substituents.

- Compared to the aminomethyl-substituted derivative in , the target compound’s amino group is directly on the ring, reducing steric bulk but enhancing nucleophilicity.

- The benzoyl-containing pyran derivative exhibits significantly higher molecular weight and lipophilicity due to aromatic and ketone groups, impacting solubility and bioavailability.

Physicochemical Properties

Table 2: Property Comparison

Analysis :

- The TPSA (Topological Polar Surface Area) of the target compound is estimated to be higher than Tetrahydropyran-4-methanol due to the amino group, suggesting greater membrane permeability challenges but enhanced solubility in polar solvents .

- The Log S value of Tetrahydropyran-4-methanol (-0.85) indicates poor aqueous solubility, whereas the amino group in the target compound likely improves solubility via protonation at physiological pH .

Biological Activity

(3-Amino-tetrahydro-pyran-4-yl)-methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available research findings, case studies, and data regarding the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and structure-activity relationships.

Chemical Structure and Properties

This compound features a tetrahydropyran ring with an amino group at the 3-position and a hydroxymethyl group at the 4-position. Its molecular formula is CHNO, and it has a molecular weight of 143.19 g/mol. The presence of the amino group suggests potential for interactions with various biological targets.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of tetrahydropyran compounds can inhibit bacterial growth, particularly against Mycobacterium tuberculosis and other pathogens. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways .

- Antioxidant Properties : Compounds with similar structures have demonstrated significant radical scavenging abilities, which may be attributed to their capacity to donate electrons and stabilize free radicals .

- Neuropharmacological Effects : Some tetrahydropyran derivatives have been explored for their potential as dopamine norepinephrine reuptake inhibitors (DNRI), indicating possible applications in treating mood disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A structure-activity relationship study revealed that:

- Substituents on the Tetrahydropyran Ring : Modifications at various positions on the ring can enhance or diminish activity. For instance, introducing hydrophobic groups may improve membrane permeability, thereby increasing bioavailability .

- Amino Group Variations : Altering the amino group (e.g., changing its position or substituents) can significantly impact the compound's affinity for biological targets and its overall pharmacological profile .

Case Studies

- Inhibition of Mycobacterium tuberculosis : A high-throughput screening study identified several tetrahydropyran derivatives with promising activity against Mycobacterium tuberculosis. The most effective compounds were found to target MmpL3, a critical protein for bacterial survival .

- Dopamine Transporter Inhibition : In a study focusing on neuropharmacological properties, certain derivatives of tetrahydropyran were shown to inhibit dopamine uptake effectively, suggesting potential use in treating depression and anxiety disorders .

- Antioxidant Activity Assessment : A series of experiments measuring DPPH scavenging activity indicated that specific substitutions on the tetrahydropyran structure could enhance antioxidant capabilities, making these compounds candidates for further development in oxidative stress-related conditions .

Data Summary

| Property/Activity | Value/Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 143.19 g/mol |

| Antimicrobial Activity | Effective against Mycobacterium tuberculosis |

| Antioxidant Activity | Significant DPPH scavenging ability |

| Neuropharmacological Effects | Potential DNRI activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Amino-tetrahydro-pyran-4-yl)-methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination or hydroxyl group functionalization. For example, a related tetrahydropyran derivative was synthesized using NaOH, H₂O₂, THF, and water under controlled reflux conditions (70–80°C, 12 hours) . Optimization may involve adjusting pH, solvent polarity (e.g., THF vs. ethanol), and catalyst loading. Monitoring reaction progress via TLC or HPLC is critical to avoid over-reduction of intermediates.

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key parameters include:

- Log S (solubility) : Predict using computational tools like ALOGPS or experimentally validate via shake-flask methods in solvents like water, DMSO, or methanol .

- Hydrogen bonding : Determine hydrogen bond donors (1–2) and acceptors (3–4) via FTIR or NMR .

- Lipophilicity : Measure logP using reversed-phase HPLC with a C18 column .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is standard. For polar byproducts, use ion-exchange resins or recrystallization in ethanol/water mixtures. Purity validation via GC-MS or NMR (e.g., absence of residual THF or protecting groups) is essential .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring decomposition via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation products with LC-MS .

Advanced Research Questions

Q. How can structural contradictions in NMR or crystallographic data be resolved?

- Methodological Answer : Discrepancies in axial vs. equatorial substituent orientations (common in tetrahydropyran derivatives) require advanced techniques:

- NOESY NMR : To confirm spatial proximity of protons (e.g., distinguishing C3-amino vs. C4-methanol configurations) .

- X-ray crystallography : Resolve absolute stereochemistry; compare with computational models (DFT-optimized geometries) .

Q. What strategies improve enantiomeric purity for chiral derivatives of this compound?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation for related cyclic ethers). Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry .

Q. How do solvent polarity and pH affect the compound’s solubility and reactivity in biological assays?

- Methodological Answer :

- Solvent effects : Test solubility in PBS (pH 7.4), DMSO, or simulated gastric fluid. Use co-solvents (e.g., cyclodextrins) for low-solubility scenarios .

- pH-dependent reactivity : Perform kinetic studies in buffered solutions (pH 3–10) to identify optimal conditions for coupling reactions (e.g., amide bond formation) .

Q. What computational methods predict the compound’s bioavailability and target interactions?

- Methodological Answer :

- ADME prediction : Use SwissADME to estimate GI absorption, BBB permeability, and CYP450 interactions .

- Docking studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina; validate with SPR binding assays .

Q. How can researchers address discrepancies in reported bioactivity data across studies?

- Methodological Answer : Re-evaluate assay conditions (e.g., cell line variability, ATP levels in kinase assays) and compound purity. Cross-validate using orthogonal methods (e.g., radioligand binding vs. SPR for affinity measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.